

A Comparative Crystallographic Analysis of Substituted Nicotinonitrile Derivatives

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Compound of Interest

Compound Name: 2,4-Dihydroxy-6-methylnicotinonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of various substituted nicotinonitrile derivatives, offering insights into their solid-state structures and intermolecular interactions. While specific crystallographic data for **2,4-dihydroxy-6-methylnicotinonitrile** is not readily available in the reviewed literature, this guide leverages data from closely related analogues to provide a valuable comparative framework for researchers in the field of medicinal chemistry and drug design.

Nicotinonitrile and its derivatives are recognized as essential scaffolds in medicinal chemistry, with some compounds being developed into marketed drugs.^[1] The structural elucidation of these compounds through single-crystal X-ray diffraction is crucial for understanding their chemical behavior, guiding synthetic efforts, and informing drug design strategies.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for several nicotinonitrile derivatives, highlighting the influence of different substituents on their crystal packing and molecular geometry.

Compound Name	Formula	Cryst al System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z	Ref.
2-Methoxy-4,6-diphenylnicotinonitrile	C ₂₀ H ₁₆ N ₂ O	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	-	-	-	-	-	[2] [3] [4]
2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN)	-	-	-	-	-	-	-	-	[5]
2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile	C ₂₀ H ₁₇ N ₃ O ₃	-	-	-	-	-	-	-	[6]

Nicotin onitrile	C ₆ H ₄ N 2	Monoc linic	P2 ₁ /c	3.808	13.120	10.591	97.97	4	[7]
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Note: Detailed unit cell parameters for some compounds were not explicitly provided in the abstracts.

Analysis of the available data reveals that the substitution pattern on the pyridine ring significantly influences the crystal system and space group. For instance, the parent compound, nicotinonitrile, crystallizes in the monoclinic system, while the more substituted 2-methoxy-4,6-diphenylnicotinonitrile adopts an orthorhombic system.[2][3][4][7] This variation in crystal packing is a direct consequence of the different intermolecular interactions, such as π - π stacking and hydrogen bonding, established by the respective substituents.[2][3]

In the case of 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile, intermolecular N—H...Nnitrile and N—H...Omethoxy hydrogen bonds play a crucial role in stabilizing the crystal packing, forming inversion dimers that are linked into chains.[6] Similarly, for 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, hydrogen bonding interactions are a driving force for dimerization.[5]

Experimental Protocols

The determination of the crystal structures of these nicotinonitrile derivatives generally follows a standard workflow, as outlined below.

Synthesis of Nicotinonitrile Derivatives

The synthesis of nicotinonitrile derivatives can be achieved through various methods. A common approach involves a one-pot multicomponent reaction. For example, 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile can be synthesized by the fusion of benzaldehyde, malononitrile, and 2,4-dimethoxyacetophenone with ammonium acetate at 100 °C.[8] Other synthetic routes may involve the reaction of appropriate starting materials in the presence of a catalyst.[9][10]

X-ray Diffraction Data Collection and Structure Refinement

Single crystal X-ray diffraction (XRD) is the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids.^[11] The general procedure is as follows:

- **Crystal Growth:** Single crystals of suitable quality are grown, typically by slow evaporation of a solvent from a saturated solution of the compound.
- **Data Collection:** A suitable crystal is mounted on a diffractometer. X-ray diffraction patterns are recorded using a monochromatic X-ray source (e.g., Cu K α radiation) and a detector.^[12] Data is typically collected at a controlled temperature.
- **Structure Solution and Refinement:** The collected diffraction data is used to solve the crystal structure, often using direct methods. The initial structural model is then refined using full-matrix least-squares on F^2 to yield the final, accurate molecular structure.^[6]

Powder X-ray diffraction (PXRD) is another valuable technique, particularly for phase identification and characterization of polycrystalline materials.^{[11][13]} It provides a unique "fingerprint" for a given crystalline phase.^[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of nicotinonitrile derivatives.

Caption: General workflow from synthesis to crystallographic analysis.

Concluding Remarks

The X-ray crystallographic studies of nicotinonitrile derivatives provide invaluable information for understanding their structure-property relationships. The substituent-dependent variations in crystal packing and intermolecular interactions underscore the importance of detailed structural analysis in the rational design of new molecules with desired biological activities. While the crystal structure of **2,4-dihydroxy-6-methylnicotinonitrile** remains to be determined, the comparative data and experimental protocols presented in this guide offer a solid foundation for future research in this area. Further crystallographic studies on a wider range of nicotinonitrile derivatives will undoubtedly contribute to the advancement of medicinal chemistry and materials science.

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